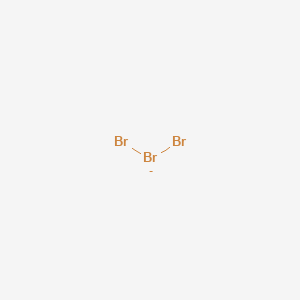
Tribromide anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tribromide anion, with the chemical formula Br₃⁻, is a trihalide anion consisting of three bromine atoms. It is commonly found in various salts, such as tetrabutylammonium tribromide and tetrabromophosphonium tribromide . The this compound is known for its unique linear structure and its ability to act as a brominating agent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The tribromide anion can be synthesized by reacting bromide ions (Br⁻) with elemental bromine (Br₂) in an aqueous solution. The reaction is as follows:
Br−+Br2→Br3−
Industrial Production Methods
In industrial settings, tribromide salts are typically prepared by reacting sodium bromide (NaBr) or potassium bromide (KBr) with bromine in aqueous solutions . The process is straightforward and involves mixing the reactants under controlled conditions to ensure the formation of the this compound.
Análisis De Reacciones Químicas
Types of Reactions
The tribromide anion undergoes various types of chemical reactions, including:
Oxidation and Reduction: Tribromide can participate in redox reactions, where it can either gain or lose electrons.
Substitution: It can act as a brominating agent, substituting bromine atoms into organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with the this compound include organic substrates such as anilines and phenols. The reactions are typically carried out in solvents like dichloromethane (DCM) and methanol (MeOH) or under solvent-free conditions .
Major Products Formed
The major products formed from reactions involving the this compound are brominated organic compounds. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Aplicaciones Científicas De Investigación
Organic Synthesis
Bromination Reactions
Tribromide anions are particularly effective in bromination reactions. They can selectively brominate electron-rich aromatic compounds, favoring para-substitution over ortho-substitution. For instance, tetrabutylammonium tribromide (TBABr3) has been shown to brominate phenolic compounds selectively at the para position. The reaction mechanism involves proton transfer from the phenolic hydroxyl group to the tribromide, followed by electron transfer processes that stabilize the para product .
Case Study: Bromination of 2-Amino-6-Cyanopyridine
A study demonstrated that TBABr3 effectively brominates 2-amino-6-cyanopyridine at the para position. Quantum mechanical modeling indicated that the transition state structure closely resembles the ground state, supporting the hypothesis that the entire TBABr3 complex acts as the active brominating species rather than just the tribromide anion itself .
Supramolecular Chemistry
Stabilization of Tribromide Anions
Tribromide anions can be stabilized through supramolecular interactions. Research has shown that various forces such as hydrogen bonding, anion-π interactions, and van der Waals forces contribute to stabilizing Br3− in crystal structures. For example, tribromide anions have been found to interact with π-electron-rich systems like pyridine, enhancing their stability and influencing their reactivity .
Case Study: Crystal Structures
In one study, crystals containing tribromide anions were synthesized from acidic aqueous solutions. The crystal structure revealed significant anion-π interactions between Br3− and aromatic rings, which play a crucial role in stabilizing these exotic anionic species . This highlights the potential of tribromide anions in forming complex supramolecular architectures.
Industrial Applications
Comparison with Molecular Bromine
Tribromide ions can serve as more efficient brominating agents compared to molecular bromine due to their ability to provide controlled reactivity and selectivity. A comparative study indicated that tribromide ions could facilitate reactions under milder conditions while minimizing by-products, making them advantageous for industrial applications .
Summary of Key Findings
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Organic Synthesis | Selective bromination of aromatic compounds, particularly para-substitution | Bromination of 2-amino-6-cyanopyridine using TBABr3 |
| Supramolecular Chemistry | Stabilization of tribromide anions through various intermolecular forces | Crystallization studies showing anion-π interactions |
| Industrial Applications | More efficient and selective bromination compared to molecular bromine | Comparative studies on reactivity profiles |
Mecanismo De Acción
The mechanism by which the tribromide anion exerts its effects involves the transfer of bromine atoms to target molecules. This process typically occurs through a nucleophilic substitution reaction, where the this compound donates a bromine atom to an organic substrate, resulting in the formation of a brominated product .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to the tribromide anion include other trihalide anions such as triiodide (I₃⁻) and trichloride (Cl₃⁻). These anions share similar linear structures and chemical properties .
Uniqueness
The this compound is unique due to its specific reactivity and stability compared to other trihalide anions. Its ability to act as a brominating agent makes it particularly valuable in organic synthesis and industrial applications .
Propiedades
Número CAS |
14522-80-6 |
|---|---|
Fórmula molecular |
Br3- |
Peso molecular |
239.71 g/mol |
InChI |
InChI=1S/Br3/c1-3-2/q-1 |
Clave InChI |
GPWHDDKQSYOYBF-UHFFFAOYSA-N |
SMILES canónico |
Br[Br-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















